N-[2-(2,5-dichlorophenoxy)ethyl]acetamide
Description
N-[2-(2,5-Dichlorophenoxy)ethyl]acetamide is a synthetic acetamide derivative featuring a 2,5-dichlorophenoxyethyl side chain attached to an acetamide core.
Properties
IUPAC Name |
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBSRFBRHIWYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dichlorophenoxy)ethyl]acetamide typically involves the reaction of 2,5-dichlorophenol with ethyl chloroacetate to form 2-(2,5-dichlorophenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dichlorophenoxy)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
Key Observations :
- Ether Linkage: The target compound’s phenoxyethyl group distinguishes it from simpler dichlorophenylacetamides (e.g., N-(2,5-dichlorophenyl)acetamide), likely enhancing lipophilicity and membrane permeability .
- Heterocyclic Modifications : Substitution with thiazole (e.g., ) or methoxymethyl groups (e.g., alachlor ) alters electronic properties and bioactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP (Predicted) | Solubility (Water) | Hydrogen Bonding Capacity |
|---|---|---|---|
| This compound | ~3.2 | Low | 2 acceptors, 1 donor |
| N-(2,5-Dichlorophenyl)acetamide | ~2.8 | Moderate | 1 acceptor, 1 donor |
| Alachlor | 3.1 | 240 mg/L | 2 acceptors, 1 donor |
| 2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide | ~2.9 | Low | 3 acceptors, 1 donor |
Key Observations :
- The phenoxyethyl group in the target compound increases hydrophobicity (LogP ~3.2) compared to non-ether analogs (e.g., N-(2,5-dichlorophenyl)acetamide, LogP ~2.8) .
- Hydrogen bonding capacity (critical for receptor interactions) varies with substituents. Thiazole-containing analogs exhibit higher acceptor capacity .
Key Observations :
- However, unlike alachlor, it lacks the methoxymethyl group critical for very-long-chain fatty acid inhibition .
- Bioactivity Variability: Minor structural changes drastically alter function. For example, N-(2,5-dichlorophenyl)acetamide is a photodegradation byproduct , while thiazole-modified analogs exhibit antimicrobial activity .
Biological Activity
N-[2-(2,5-dichlorophenoxy)ethyl]acetamide is a compound that has attracted significant attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H11Cl2NO2
- Molecular Weight : 248.106 g/mol
- CAS Number : 73711-33-8
The compound features a dichlorophenoxy group, which is known for enhancing the lipophilicity and biological activity of organic molecules.
This compound exerts its biological effects primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can lead to anti-inflammatory and antimicrobial effects.
- Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that influence cellular responses.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibiotic agent.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Molecular docking studies reveal that it can effectively bind to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This binding suggests a mechanism for reducing inflammatory responses in biological systems .
3. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. The compound's ability to inhibit specific signaling pathways involved in cancer cell proliferation has been documented, warranting further investigation into its therapeutic potential in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anti-inflammatory | Inhibits COX-2 enzyme activity | |
| Anticancer | Inhibits cancer cell proliferation |
Case Study: Anti-inflammatory Effects
A study conducted using murine models demonstrated that administration of this compound led to significant reductions in inflammatory markers such as prostaglandins and cytokines. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
